molecular formula C10H13N3 B8815116 N,2,3-trimethyl-2H-indazol-6-amine

N,2,3-trimethyl-2H-indazol-6-amine

Cat. No. B8815116
M. Wt: 175.23 g/mol
InChI Key: JTKWSKSSIYFOAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,2,3-trimethyl-2H-indazol-6-amine is a useful research compound. Its molecular formula is C10H13N3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,2,3-trimethyl-2H-indazol-6-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,2,3-trimethyl-2H-indazol-6-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N,2,3-trimethyl-2H-indazol-6-amine

Molecular Formula

C10H13N3

Molecular Weight

175.23 g/mol

IUPAC Name

N,2,3-trimethylindazol-6-amine

InChI

InChI=1S/C10H13N3/c1-7-9-5-4-8(11-2)6-10(9)12-13(7)3/h4-6,11H,1-3H3

InChI Key

JTKWSKSSIYFOAA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC(=CC2=NN1C)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium methoxide (19 gm) was dissolved in methanol (610 ml) and then added 2,3-dimethyl-2H-indazol-6-amine (13 gm). The reaction mixture was stirred for 15 minutes and then added paraformaldehyde (3.9 gm). The contents were heated to 60° C. and stirred for 10 hours. The reaction mass was then cooled to room temperature and maintained for 4 hours 30 minutes. Sodium borohydride (2.8 gm) was added to the reaction mass slowly at room temperature and then heated to reflux. The reaction mass was maintained for 2 hours at reflux and then cooled to room temperature. The reaction mass was stirred for 14 hours at room temperature and then added sodium hydroxide solution (1M, 100 ml). The pH of the reaction mass was adjusted to 8.0 to 8.5 with hydrochloric acid solution (40 ml) and then added ethyl acetate (400 ml). Then the layers were separated and the aqueous layer was extracted with ethyl acetate. The organic layer was dried with sodium sulfate and treated with carbon. The combined organic layers were washed with sodium chloride solution and dried with sodium sulfate. The organic layer was treated with carbon and filtered through hi-flow bed. The solvent was distilled off under vacuum at below 50° C. to obtain a residual mass. To the residual mass was added diisopropyl ether (75 ml) and stirred for 1 hour, filtered. The solid obtained was dried to give 10 gm of N,2,3-trimethyl-2H-indazol-6-amine.
Quantity
19 g
Type
reactant
Reaction Step One
Quantity
610 mL
Type
solvent
Reaction Step One
Quantity
13 g
Type
reactant
Reaction Step Two
Quantity
3.9 g
Type
reactant
Reaction Step Three
Quantity
2.8 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
reactant
Reaction Step Six
Quantity
75 mL
Type
reactant
Reaction Step Seven
Quantity
400 mL
Type
solvent
Reaction Step Eight

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